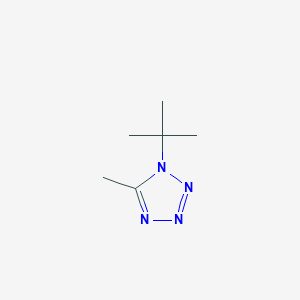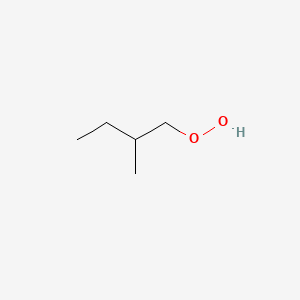
1-(4-Chloro-1,1,2,2,3,3,4,4-octafluorobutyl)-3-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chloro-1,1,2,2,3,3,4,4-octafluorobutyl)-3-nitrobenzene is a specialized organic compound characterized by its unique structure, which includes a nitrobenzene ring substituted with a chlorinated and fluorinated butyl group
Vorbereitungsmethoden
The synthesis of 1-(4-Chloro-1,1,2,2,3,3,4,4-octafluorobutyl)-3-nitrobenzene typically involves multiple steps:
-
Synthetic Routes and Reaction Conditions
- The initial step often involves the nitration of benzene to form nitrobenzene.
- Subsequent steps include the introduction of the chlorinated and fluorinated butyl group through a series of substitution reactions.
- Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.
-
Industrial Production Methods
- Industrial production may involve continuous flow reactors to ensure consistent quality and scalability.
- Advanced purification techniques, such as recrystallization and chromatography, are employed to isolate the desired product.
Analyse Chemischer Reaktionen
1-(4-Chloro-1,1,2,2,3,3,4,4-octafluorobutyl)-3-nitrobenzene undergoes various chemical reactions:
-
Types of Reactions
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorinated and fluorinated butyl group can undergo nucleophilic substitution reactions.
-
Common Reagents and Conditions
- Oxidizing agents such as potassium permanganate.
- Reducing agents like hydrogen gas and palladium on carbon.
- Nucleophiles for substitution reactions, such as sodium methoxide.
-
Major Products
- Oxidation products include nitro derivatives.
- Reduction products include amine derivatives.
- Substitution products vary depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(4-Chloro-1,1,2,2,3,3,4,4-octafluorobutyl)-3-nitrobenzene has several scientific research applications:
-
Chemistry
- Used as a precursor in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability under various conditions.
-
Biology
- Investigated for potential biological activity, including antimicrobial properties.
-
Medicine
- Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
-
Industry
- Utilized in the production of specialized materials, such as fluorinated polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(4-Chloro-1,1,2,2,3,3,4,4-octafluorobutyl)-3-nitrobenzene involves its interaction with molecular targets:
-
Molecular Targets
- The nitro group can interact with enzymes and proteins, potentially inhibiting their function.
- The chlorinated and fluorinated butyl group can enhance the compound’s lipophilicity, affecting its distribution within biological systems.
-
Pathways Involved
- The compound may interfere with metabolic pathways, leading to its potential use as a therapeutic agent.
Vergleich Mit ähnlichen Verbindungen
1-(4-Chloro-1,1,2,2,3,3,4,4-octafluorobutyl)-3-nitrobenzene can be compared with other similar compounds:
-
Similar Compounds
- 1-(4-Chloro-1,1,2,2,3,3,4,4-octafluorobutyl)-2-nitrobenzene.
- 1-(4-Chloro-1,1,2,2,3,3,4,4-octafluorobutyl)-4-nitrobenzene.
-
Uniqueness
- The specific positioning of the nitro group and the chlorinated and fluorinated butyl group in this compound imparts unique chemical and physical properties.
- These properties may result in different reactivity and applications compared to its analogs.
Eigenschaften
CAS-Nummer |
93620-85-0 |
|---|---|
Molekularformel |
C10H4ClF8NO2 |
Molekulargewicht |
357.58 g/mol |
IUPAC-Name |
1-(4-chloro-1,1,2,2,3,3,4,4-octafluorobutyl)-3-nitrobenzene |
InChI |
InChI=1S/C10H4ClF8NO2/c11-10(18,19)9(16,17)8(14,15)7(12,13)5-2-1-3-6(4-5)20(21)22/h1-4H |
InChI-Schlüssel |
ZIAQNFIUXSJGLT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[4-Methyl-6-(2-methylpropyl)pyrimidin-2-yl]cyanamide](/img/structure/B14366989.png)
![4-[(Morpholin-4-yl)methyl]-2H-1,4-benzoxazine-2,3(4H)-dione](/img/structure/B14366996.png)
![2-[(4,5-Diphenyl-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]propanoic acid](/img/structure/B14366998.png)
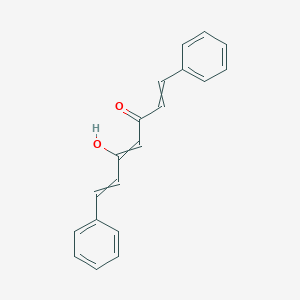
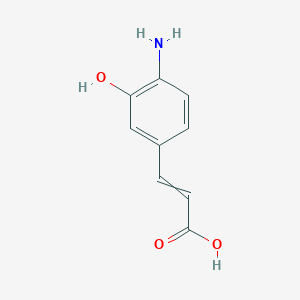

![2-(2-Bromophenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide](/img/structure/B14367022.png)
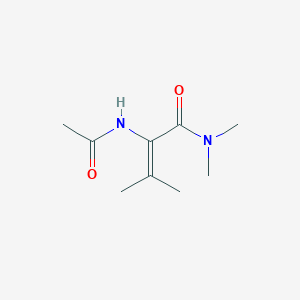
![Methyl 2-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B14367029.png)
